molecular formula C11H21NO9 B12677332 (Carboxymethyl)trimethylammonium D-glucuronate CAS No. 34437-34-8

(Carboxymethyl)trimethylammonium D-glucuronate

Cat. No.: B12677332
CAS No.: 34437-34-8
M. Wt: 311.29 g/mol
InChI Key: QWMHFUDQVXQBDF-KZUGWDFCSA-N
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Description

(Carboxymethyl)trimethylammonium D-glucuronate is a chemical compound with the molecular formula C11H21NO9 and a molecular weight of 311.29 g/mol It is known for its unique structure, which combines a carboxymethyl group, a trimethylammonium group, and a D-glucuronate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxymethyl)trimethylammonium D-glucuronate typically involves the reaction of trimethylamine with a carboxymethyl derivative of D-glucuronic acid. The reaction conditions often include the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Carboxymethyl)trimethylammonium D-glucuronate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(Carboxymethyl)trimethylammonium D-glucuronate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Carboxymethyl)trimethylammonium D-glucuronate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cell membranes and other cellular components, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Carboxymethyl)trimethylammonium D-glucuronate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .

Properties

CAS No.

34437-34-8

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4-,6?;/m0./s1

InChI Key

QWMHFUDQVXQBDF-KZUGWDFCSA-N

Isomeric SMILES

C[N+](C)(C)CC(=O)O.[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O

Canonical SMILES

C[N+](C)(C)CC(=O)O.C1(C(C(OC(C1O)O)C(=O)[O-])O)O

Origin of Product

United States

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